Narasin sodium

Description

Properties

IUPAC Name |

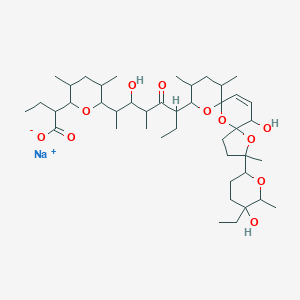

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRZEFXQRCTYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H71NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Ionophoretic Mechanism of Action of Narasin Sodium

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin sodium is a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens. As a member of the carboxylic ionophore class, its biological activity is rooted in its ability to form lipid-soluble, dynamically reversible complexes with specific cations. By acting as a mobile carrier, narasin facilitates an electrically neutral exchange of these ions across biological membranes, primarily exchanging a metal cation (M⁺) for a proton (H⁺). This action disrupts the crucial transmembrane ion gradients and electrical potentials that are fundamental to cellular function. The subsequent collapse of these gradients, alteration of intracellular pH, and depletion of cellular energy reserves underpin its potent antimicrobial and coccidiostatic effects, as well as its emerging applications in oncology research. This guide provides an in-depth examination of this mechanism, supported by experimental data and methodological overviews.

Core Mechanism of Ionophore Action

The defining feature of narasin is its molecular structure, which consists of a hydrophilic interior rich in oxygen atoms and a hydrophobic, lipophilic exterior.[1] This architecture is crucial for its function as an ion carrier across the lipid bilayer of cell membranes.

1.1. Cation Complex Formation and Selectivity

Narasin's mechanism begins with the formation of a complex with a cation at the membrane surface. The oxygen atoms of its backbone form a hydrophilic cavity that chelates a specific cation, while the hydrophobic exterior of the molecule allows the entire complex to dissolve in and diffuse across the lipid membrane.[2] Narasin demonstrates a strong preference for monovalent cations, such as sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[3][4] This process is dynamically reversible, allowing the ionophore to release the cation on the other side of the membrane and cycle back to transport another ion.[3]

The transport process is an electrically neutral exchange-diffusion mechanism.[3][4] In this process, the carboxylic acid group of narasin is deprotonated, binding a metal cation (e.g., K⁺). The narasin-cation complex then diffuses across the membrane. On the inner side, it releases the cation and binds a proton (H⁺), becoming neutral again before diffusing back to the outer surface. This results in a one-for-one exchange of a metal cation for a proton across the membrane.[5]

1.2. Quantitative Data: Ion Selectivity and Bioactivity

| Parameter | System/Cell Line | Value | Reference |

| Ion Selectivity | General | Prefers monovalent cations (K⁺, Na⁺, Rb⁺) over divalent cations. | [2][3] |

| IC₅₀ | NF-κB Signaling Inhibition | 3.2 µM | [6] |

| IC₅₀ (Cell Viability, 72h) | MCF-7 (ER⁺ Breast Cancer) | 2.219 µM | [7] |

| IC₅₀ (Cell Viability, 72h) | T47D (ER⁺ Breast Cancer) | 3.562 µM | [7] |

| IC₅₀ (Cell Viability, 72h) | MDA-MB-231 (Triple-Negative Breast Cancer) | 11.76 µM | [7] |

Cellular and Physiological Consequences

The relentless exchange of ions mediated by narasin leads to a cascade of detrimental effects in susceptible organisms, particularly Gram-positive bacteria and coccidia.

2.1. Disruption of Homeostasis in Microorganisms

The primary antimicrobial action of narasin stems from its ability to dissipate vital ion gradients across the bacterial cell membrane.[8]

-

Ion Gradient Collapse: By transporting K⁺ out of the cell and Na⁺ into the cell, down their respective concentration gradients, narasin disrupts the electrochemical potential essential for many cellular processes.[8]

-

Intracellular Acidification: The concurrent influx of protons (H⁺) leads to a decrease in the internal pH of the bacterium.[8]

-

Energy Depletion: To counteract the acidification, the cell activates energy-dependent proton pumps (e.g., H⁺-ATPase) to expel the excess H⁺. This futile cycle rapidly depletes the cell's ATP reserves, halting essential functions like cell division and fermentation.[3][9]

2.2. Effects on Eukaryotic Cells and Signaling

Narasin's activity is not limited to prokaryotes. In eukaryotic cells, it can induce apoptosis and modulate critical signaling pathways.

-

Induction of Apoptosis: Narasin has been shown to cause eryptosis (suicidal death of erythrocytes) and to induce apoptosis in cancer cells, such as glioma cells, through mechanisms involving endoplasmic reticulum (ER) stress.[6][10]

-

Inhibition of NF-κB Signaling: It can dampen the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival, by suppressing the phosphorylation of its inhibitor, IκBα.[1][10]

-

Anticancer Activity: In breast cancer models, narasin inhibits tumor metastasis and growth by inactivating the TGF-β/p-SMAD3 and IL-6/p-STAT3 signaling pathways, which are crucial for the epithelial-mesenchymal transition (EMT) process.[5][7]

Key Experimental Protocols for Characterization

The ionophoretic activity of compounds like narasin can be characterized using various biophysical and cell-based assays. Below are overviews of two fundamental methodologies.

3.1. Liposome-Based Fluorometric Assay for Ion Transport

This in vitro assay directly measures the ability of an ionophore to transport cations into synthetic vesicles (liposomes). It relies on an ion-sensitive fluorescent dye encapsulated within the liposomes.

Principle: Large unilamellar vesicles (LUVs) are prepared with an encapsulated fluorescent dye (e.g., calcein) that is quenched by specific cations (e.g., Cu²⁺, Co²⁺, or K⁺ with a suitable probe). The LUVs are suspended in a buffer free of the quenching cation. Upon addition of the ionophore (narasin) and the quenching cation to the external buffer, the ionophore transports the cation into the vesicles, leading to a decrease in fluorescence that can be monitored over time.[8]

Detailed Methodology:

-

Lipid Film Preparation: A defined mixture of lipids (e.g., POPC/POPG) in chloroform is dried under vacuum to form a thin lipid film on the inside of a glass flask.[8]

-

Vesicle Hydration: The lipid film is hydrated with a buffer containing a high concentration of the fluorescent dye (e.g., 10 mM calcein at pH 7.4), leading to the formation of multilamellar vesicles.[5][8]

-

Extrusion: The vesicle suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce homogenous LUVs.[9]

-

Purification: External, non-encapsulated dye is removed from the LUV suspension via size-exclusion chromatography (e.g., using a Sephadex G-50 column).[5]

-

Transport Assay:

-

The purified LUVs are diluted into a cuvette containing the assay buffer at a controlled temperature (e.g., 10-25°C).[8]

-

Fluorescence is monitored using a spectrofluorometer (e.g., λex=480nm, λem=520nm for calcein).[8]

-

A baseline fluorescence (F₀) is established.

-

The ionophore (narasin, dissolved in a solvent like DMSO) is added and allowed to incorporate into the vesicle membranes.

-

The quenching cation (e.g., K⁺, Na⁺) is added to the external buffer, and the decrease in fluorescence (F) is recorded over time as the cation is transported into the LUVs.

-

At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles, establishing the maximal quenching fluorescence (F_min).

-

-

Data Analysis: The rate of ion transport is calculated from the initial slope of the fluorescence decay curve.

3.2. Black Lipid Membrane (BLM) Electrophysiology

The BLM technique creates an artificial lipid bilayer across a small aperture, separating two aqueous chambers. This setup allows for the direct measurement of ion movement across the membrane as an electrical current.

Principle: A solvent-containing lipid solution is "painted" across a small hole (e.g., 100-200 µm diameter) in a hydrophobic partition (e.g., Teflon) separating two salt solutions. The solvent thins out, forming a stable bilayer. After adding narasin to one chamber, an ion gradient is established across the BLM. The movement of ions facilitated by narasin generates a transmembrane current or potential, which is measured by sensitive electrodes.[4][11]

Generalized Protocol:

-

Chamber Setup: A two-chamber system is assembled with Ag/AgCl electrodes in each chamber, connected to a patch-clamp amplifier. The chambers are separated by a thin Teflon film with a single aperture.

-

BLM Formation: The aperture is pre-treated with a small amount of lipid solution (e.g., diphytanoyl-PC in n-decane). A BLM is then formed by painting additional lipid solution across the hole. Formation is monitored by measuring the increase in membrane capacitance.[12]

-

Ionophore Incorporation: Narasin, dissolved in a solvent, is added to one or both chambers. It spontaneously incorporates into the BLM.

-

Measurement:

-

Zero-Current Potential: An ion gradient (e.g., 100 mM KCl on one side, 10 mM KCl on the other) is established across the membrane. The resulting membrane potential is measured under zero-current conditions to determine ion selectivity.

-

Voltage-Clamp Measurement: The membrane potential is clamped at a set voltage, and the resulting current from ion transport is recorded.

-

-

Data Analysis: The magnitude and direction of the current/potential, in conjunction with the known ion gradients, are used to determine the transport rate and selectivity of the ionophore.

Conclusion

This compound operates as a highly efficient mobile ion carrier, specifically facilitating an electrically neutral exchange of monovalent cations for protons across lipid membranes. This fundamental mechanism of action leads to the catastrophic disruption of cellular homeostasis in target organisms, including the collapse of essential ion gradients, alteration of intracellular pH, and severe energy depletion. These downstream effects explain its efficacy as an antimicrobial and provide a mechanistic basis for its investigation as a modulator of complex signaling pathways in eukaryotic cells for therapeutic purposes. The robust biophysical methods available for its characterization continue to make narasin a valuable tool for research in membrane transport and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Assay to Evaluate Cation Transport of Ionophores [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 8. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Assay to Evaluate Cation Transport of Ionophores [en.bio-protocol.org]

- 10. Equilibrium cation binding selectivity of the carboxylic ionophore narasin A: a comparison with transport selectivities reported in two biological test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Molecular structure and properties of narasin sodium.

Narasin sodium, the sodium salt of the polyether ionophore antibiotic narasin, is a significant compound in veterinary medicine and a subject of growing interest in biomedical research. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, mechanism of action, and applications, with a focus on the experimental methodologies used in its study.

Molecular and Physicochemical Profile

Narasin is a polyether antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is structurally similar to salinomycin, with the addition of a methyl group.[1] The commercially available form is typically the sodium salt, which is prepared from narasin by taking advantage of the carboxylic acid that readily ionizes and forms a salt in sodium hydroxide solutions.[2][3]

Chemical Structure and Identity

The chemical identity of this compound is well-defined.

Table 1: Chemical Identification of Narasin and this compound

| Identifier | Narasin | This compound |

| IUPAC Name | α-ethyl-6-[5-[2-(5 ethyltetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-15-hydroxy-2, 10, 12-trimethyl-1, 6, 8- trioxadispiro [4.1. 5.3] pentadec-13-en-9-yl]-2-hydroxy-1, 3-dimethyl-4oxoheptyl] tetrahydro-3,5- dimethyl-2H-pyran-2-acetic acid[4] | Not specified |

| Synonyms | 4-Methylsalinomycin, Narasin A[5][6] | 4-Methylsalinomycin sodium salt, Monteban[3][6][7] |

| CAS Number | 55134-13-9[5] | 58331-17-2[2] |

| Molecular Formula | C43H72O11[5] | C43H71NaO11[2] |

| Molecular Weight | 765.0 g/mol [5] | 787.0 g/mol [2] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Narasin and this compound

| Property | Value |

| Appearance | White solid[2][5] |

| Melting Point (crystalline this compound salt) | 158 - 160°C[4][8][9] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, benzene, chloroform, and ethyl acetate.[2][4][6][8][10] Limited water solubility.[2][4][8][10] |

| Storage Conditions | -20°C[2][5] |

| Purity (typical) | >98% by HPLC[2][5] |

Mechanism of Action

Narasin's biological activity is primarily attributed to its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.

Ionophore Activity

Narasin forms lipid-soluble, dynamically reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+.[4][8][11][12] It acts as a carrier, mediating an electrically neutral exchange-diffusion of these ions across cellular membranes.[4][8][11][12] This disruption of the natural transmembrane ion gradients and electrical potentials has profound effects on cellular function and metabolism, ultimately leading to cell death in susceptible organisms.[4][5][8][11][12] Gram-negative bacteria are not susceptible because their cell walls prevent the passage of these hydrophobic ionophore molecules.[5]

Caption: Narasin's ionophore mechanism of action.

Anticancer and Anti-inflammatory Signaling

Beyond its ionophoric properties, narasin has been shown to modulate specific cellular signaling pathways, particularly in the context of cancer and inflammation.

-

NF-κB Signaling Inhibition: Narasin can dampen NF-κB signaling by suppressing the phosphorylation of IκBα.[7][13][14][15] The NF-κB pathway is crucial in regulating immune responses, inflammation, cell proliferation, and apoptosis.[13][15]

-

Induction of Apoptosis: In glioma cells, narasin has been demonstrated to induce apoptosis mediated by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through endoplasmic reticulum (ER) stress.[13][16][17]

-

Inhibition of Cancer Metastasis: Studies in estrogen receptor-positive (ER+) breast cancer models have shown that narasin can inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[12]

References

- 1. Narasin - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. agscientific.com [agscientific.com]

- 4. fao.org [fao.org]

- 5. toku-e.com [toku-e.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Narasin (sodium salt) - Cayman Chemical [bioscience.co.uk]

- 8. fao.org [fao.org]

- 9. scispace.com [scispace.com]

- 10. famic.go.jp [famic.go.jp]

- 11. Narasin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 12. Narasino | 55134-13-9 | Benchchem [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. glpbio.com [glpbio.com]

- 16. molnova.com [molnova.com]

- 17. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]

Narasin Sodium's Role in Disrupting Cellular Ion Gradients: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin sodium, a carboxylic polyether ionophore, is a potent disruptor of cellular ion gradients, a property that underpins its broad biological activities, including its use as an anticoccidial agent and its emerging potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the core mechanisms by which this compound alters intracellular ion homeostasis, focusing on its role as a mobile ion carrier for monovalent cations. We will delve into the quantitative effects of narasin on sodium (Na+), potassium (K+), and proton (H+) gradients, its impact on plasma and mitochondrial membrane potential, and the downstream consequences for cellular signaling pathways. This guide also includes detailed experimental protocols for key assays and visual representations of the involved mechanisms and workflows to facilitate a deeper understanding and further research in this area.

Introduction

Narasin is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens. Structurally similar to salinomycin, it is characterized by a chain of ether-linked rings and a terminal carboxylic acid group. This structure allows narasin to form lipid-soluble complexes with monovalent cations, with a preference for K+, Na+, and Rb+. By acting as a mobile carrier, narasin facilitates the transport of these ions across biological membranes, dissipating the electrochemical gradients that are essential for numerous cellular functions.

The disruption of ion homeostasis by narasin has profound effects on cellular physiology, leading to cell death in susceptible organisms. This mechanism is the basis for its widespread use in the poultry industry to control coccidiosis. More recently, research has focused on the anti-cancer properties of narasin, which are linked to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis.

Mechanism of Action: A Mobile Ion Carrier

The primary mechanism of action of narasin is its function as a mobile ionophore. It chelates a monovalent cation, neutralizing its charge and allowing the complex to diffuse across the lipid bilayer of cellular membranes. This process is an electrically neutral exchange, meaning that for every cation transported in one direction, a proton is typically transported in the opposite direction, or another cation is exchanged. This leads to a net disruption of both the cation and proton gradients across the membrane.

The process can be summarized in the following steps:

-

Complexation: At the membrane surface, the deprotonated carboxyl group of narasin, along with its oxygen-rich polyether backbone, coordinates with a monovalent cation (e.g., K+ or Na+).

-

Translocation: The lipophilic exterior of the narasin-cation complex facilitates its diffusion across the lipid bilayer.

-

Decomplexation: On the other side of the membrane, the cation is released, and the narasin molecule picks up a proton (H+).

-

Return: The protonated, neutral narasin molecule diffuses back across the membrane, ready to start another cycle.

This continuous cycle leads to the equilibration of cation concentrations across the membrane, effectively collapsing the electrochemical gradients that are vital for cellular processes such as maintaining membrane potential, nutrient transport, and pH regulation.

Disruption of Cellular Ion Gradients: Quantitative Effects

The ionophoretic activity of narasin leads to significant changes in the intracellular concentrations of key ions and alters the electrical potential across cellular membranes. While specific quantitative data for narasin's direct impact on intracellular ion concentrations is not extensively detailed in the readily available literature, studies on closely related ionophores like monensin and the general understanding of their mechanism allow for a clear qualitative description and provide the basis for the experimental approaches to quantify these effects.

Impact on Na+ and K+ Gradients

Narasin's ability to transport both Na+ and K+ ions across the plasma membrane leads to an increase in intracellular Na+ concentration and a decrease in intracellular K+ concentration. This dissipation of the Na+/K+ gradient has severe consequences for the cell:

-

Na+/K+-ATPase Activity: The influx of Na+ and efflux of K+ directly challenge the Na+/K+-ATPase, the primary pump responsible for maintaining these gradients. The pump will work at a higher rate to counteract the ionophore's effect, leading to increased ATP consumption.

-

Cellular Processes: The disruption of the Na+/K+ gradient affects numerous cellular processes that are dependent on it, including secondary active transport of nutrients and the regulation of cell volume.

Alteration of Membrane Potential

Perturbation of Intracellular pH (pHi)

As an electrically neutral exchanger, narasin often couples the transport of a cation with the counter-transport of a proton (H+). This leads to changes in the intracellular pH. The direction of the pH change can depend on the relative gradients of the cations and protons across the membrane. Generally, the influx of cations is coupled with H+ efflux, leading to intracellular alkalinization. Conversely, if narasin facilitates cation efflux, it can lead to intracellular acidification.

Mitochondrial Dysfunction

The inner mitochondrial membrane maintains a steep electrochemical gradient, the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. Narasin can also act on the mitochondrial membrane, transporting K+ and Na+ into the mitochondrial matrix. This influx of cations disrupts the ΔΨm, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, a bioenergetic crisis within the cell. The collapse of the mitochondrial membrane potential is a key event in the induction of apoptosis.

Table 1: Summary of Narasin's Effects on Cellular Ion Gradients and Potentials

| Parameter | Effect of Narasin | Consequence |

| Intracellular Na+ Concentration | Increase | Increased load on Na+/K+-ATPase, altered activity of Na+-dependent transporters. |

| Intracellular K+ Concentration | Decrease | Depolarization of membrane potential, altered activity of K+-dependent enzymes. |

| Plasma Membrane Potential | Depolarization | Altered function of voltage-dependent channels and transporters. |

| Intracellular pH (pHi) | Alteration (often alkalinization) | Disruption of pH-sensitive cellular processes and enzyme activities. |

| Mitochondrial Membrane Potential (ΔΨm) | Dissipation/Collapse | Impaired ATP synthesis, induction of apoptosis. |

Impact on Cellular Signaling Pathways

The disruption of ion homeostasis by narasin triggers a cascade of downstream effects on cellular signaling pathways, many of which are central to cell survival, proliferation, and metastasis.

Inhibition of the TGF-β/SMAD3 Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Narasin has been shown to inhibit this pathway.[1]

-

Mechanism: Narasin treatment leads to a dose-dependent inhibition of the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling.[1] By preventing the phosphorylation of SMAD2/3, narasin blocks their translocation to the nucleus and subsequent regulation of target gene expression.

Inactivation of the IL-6/STAT3 Pathway

The Interleukin-6 (IL-6)/STAT3 signaling pathway is another critical pathway in cancer progression, promoting cell proliferation, survival, and inflammation. Narasin has been demonstrated to inactivate this pathway.[1]

-

Mechanism: Narasin treatment effectively inhibits the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) without affecting the total STAT3 protein levels.[1] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.

References

The Intricate Pathway of Narasin Biosynthesis in Streptomyces aureofaciens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Narasin, a polyether ionophore antibiotic with significant applications in veterinary medicine, is a complex secondary metabolite produced by the Gram-positive bacterium Streptomyces aureofaciens. Its biosynthesis is a fascinating example of modular polyketide synthesis, involving a large enzymatic assembly line to construct the intricate carbon skeleton from simple precursor molecules. This technical guide provides an in-depth exploration of the core principles of narasin biosynthesis, detailing the genetic and enzymatic machinery, precursor supply, and experimental methodologies used to elucidate this complex pathway.

The Genetic Blueprint: The Narasin Biosynthetic Gene Cluster

The production of narasin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). While the complete and fully annotated narasin BGC from Streptomyces aureofaciens is not extensively detailed in publicly available literature, its close structural relationship with salinomycin, produced by Streptomyces albus, provides a robust model for its genetic organization. Narasin is essentially a C4-methylated derivative of salinomycin, suggesting a highly homologous biosynthetic pathway.

The salinomycin BGC, spanning over 100 kb, is a Type I polyketide synthase (PKS) system. It is anticipated that the narasin BGC mirrors this structure, comprising multiple large, multifunctional PKS enzymes. These enzymes are modular in nature, with each module responsible for the addition and modification of a two-carbon unit to the growing polyketide chain.

Key components expected within the narasin BGC include:

-

Polyketide Synthase (PKS) Genes: Encoding the core enzymatic machinery for polyketide chain assembly.

-

Tailoring Enzyme Genes: Responsible for post-PKS modifications such as oxidation, cyclization, and in the case of narasin, methylation.

-

Regulatory Genes: Controlling the expression of the biosynthetic genes.

-

Transport Genes: Encoding proteins for the export of narasin out of the cell.

The Assembly Line: Enzymatic Biosynthesis of the Narasin Backbone

The biosynthesis of the narasin carbon skeleton is a multi-step process catalyzed by the modular Type I PKS. Each module within the PKS contains a specific set of enzymatic domains that act in a coordinated fashion.

The core domains of a PKS module and their functions are:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various enzymatic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination and activity of these domains within each module determine the structure of the final polyketide chain. The biosynthesis of the polyether structure of narasin is thought to proceed through a series of stereospecific epoxidation and subsequent epoxide ring-opening cyclization reactions, a hallmark of polyether antibiotic biosynthesis.

Precursor Supply: Fueling the Biosynthetic Engine

The production of narasin is metabolically demanding, requiring a significant supply of precursor molecules derived from primary metabolism. The primary building blocks for the polyketide backbone are:

-

Propionyl-CoA: Serves as the starter unit for the polyketide chain.

-

Malonyl-CoA and Methylmalonyl-CoA: Act as extender units, incorporated at each subsequent step of chain elongation.

-

Ethylmalonyl-CoA: Also serves as an extender unit, contributing to the ethyl groups in the narasin structure.

The availability of these precursors is a critical factor influencing the overall yield of narasin. Metabolic engineering strategies aimed at increasing the intracellular pools of these building blocks hold significant promise for enhancing narasin production.

Quantitative Insights into Narasin Production

While extensive quantitative data on narasin biosynthesis from laboratory-scale fermentation is not widely published, studies on related polyether antibiotics and general fermentation principles provide valuable insights. Production of narasin is typically carried out in submerged aerobic fermentation of Streptomyces aureofaciens strains such as NRRL 5758 and NRRL 8092.[1]

Table 1: General Fermentation Parameters for Narasin Production

| Parameter | Typical Range/Value | Reference |

| Producing Strain | Streptomyces aureofaciens NRRL 5758, NRRL 8092 | [1] |

| Fermentation Type | Submerged aerobic fermentation | [1] |

| Temperature | 25-37 °C | [1] |

| pH | 6.5-7.5 | [1] |

| Peak Production | 2 to 4 days | [1] |

Note: Specific yields are highly dependent on the strain, medium composition, and fermentation conditions and are often proprietary information.

Experimental Protocols for Studying Narasin Biosynthesis

The elucidation of the narasin biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of Streptomyces aureofaciens

Standard protocols for the genetic manipulation of Streptomyces species are applicable to S. aureofaciens and are essential for functional analysis of the narasin BGC.

Experimental Workflow for Gene Knockout in Streptomyces aureofaciens

Caption: Workflow for targeted gene deletion in Streptomyces aureofaciens.

Precursor Feeding Studies

Isotopically labeled precursors are fed to S. aureofaciens cultures to trace their incorporation into the narasin molecule. This technique has been instrumental in understanding the origin of the carbon skeleton and oxygen atoms in narasin.[2]

Experimental Workflow for Isotopic Labeling Studies

Caption: Workflow for precursor feeding studies in narasin biosynthesis.

Regulation of Narasin Biosynthesis

The biosynthesis of antibiotics in Streptomyces is tightly regulated, often involving a complex interplay of pathway-specific and global regulatory proteins. While specific regulatory genes for narasin have not been definitively characterized, it is expected that the narasin BGC contains one or more pathway-specific regulatory genes, likely belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These regulators would integrate signals related to nutrient availability, growth phase, and other environmental cues to control the expression of the narasin biosynthetic genes.

Hypothetical Regulatory Cascade for Narasin Biosynthesis

Caption: A proposed regulatory network for narasin biosynthesis.

Future Perspectives

The study of narasin biosynthesis offers exciting opportunities for both fundamental research and industrial applications. The complete sequencing and annotation of the narasin BGC will provide a definitive roadmap for understanding its biosynthesis. Heterologous expression of the narasin BGC in a more genetically tractable host could facilitate strain improvement and the production of novel narasin analogs through combinatorial biosynthesis. Furthermore, a deeper understanding of the regulatory networks controlling narasin production will enable the development of rational strategies for yield improvement. This knowledge will be invaluable for ensuring a sustainable supply of this important veterinary antibiotic and for exploring the potential of its derivatives in other applications.

References

In-Depth Technical Guide: Antimicrobial Spectrum of Narasin Sodium Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin, a polyether ionophore antibiotic produced by Streptomyces aureofaciens, demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria.[1][2][3][4][5] As an ionophore, its mechanism of action involves the disruption of ion gradients across the bacterial cell membrane, leading to cell death.[1][3][6][7][8] This technical guide provides a comprehensive overview of the antimicrobial spectrum of narasin sodium against key Gram-positive pathogens, presents detailed experimental protocols for determining its antimicrobial activity, and illustrates its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or investigating narasin and other ionophore antibiotics.

Introduction to Narasin

Narasin is a carboxylic polyether antibiotic that belongs to the ionophore class.[1][3] It is structurally a derivative of salinomycin, with an additional methyl group.[9][10] Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, such as K+ and Na+, and transport them across cellular membranes.[3][7][8] This disruption of the electrochemical equilibrium ultimately leads to cell death in susceptible organisms.[6] While widely used in the veterinary field as a coccidiostat and growth promotant in poultry and cattle, its potent activity against Gram-positive bacteria, including anaerobic species, makes it a subject of interest for further antimicrobial research.[1][3][6][7] Gram-negative bacteria are generally not susceptible to narasin due to the inability of the hydrophobic ionophore molecule to penetrate their outer cell wall.[1]

Quantitative Antimicrobial Spectrum of this compound

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for narasin against various Gram-positive bacteria from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Narasin against Staphylococcus and Streptococcus Species

| Bacterial Species | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus pseudintermedius | Meticillin-Susceptible (MSSP) | 17 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |

| Staphylococcus pseudintermedius | Multidrug-Resistant (MDRSP) | 13 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |

| β-haemolytic Streptococcus spp. | Clinical Isolates | 20 | 0.06 - 0.25 | 0.125 | 0.125 | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of Narasin against Enterococcus Species

| Bacterial Species | Strain Type | Number of Isolates | MIC (mg/L) | Epidemiological Cut-Off (ECOFF) (mg/L) | Reference |

| Enterococcus faecium | Wild-Type | 122 | Not specified | 0.5 | [12][13] |

| Enterococcus faecalis | ATCC 29212 (QC Strain) | Multiple Replicates | 0.06 - 0.5 | Not Applicable | [14][15] |

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The two primary methods are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[16]

Materials:

-

This compound powder

-

Appropriate solvent (e.g., ethanol, methanol, DMF, or DMSO, as narasin is practically insoluble in water)[1][9]

-

96-well microtiter plates[17]

-

Pure bacterial cultures of Gram-positive organisms

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards (typically 0.5)[17]

-

Pipettes and multichannel pipettes

-

ELISA reader (optional, for automated reading)

Procedure:

-

Preparation of Narasin Stock Solution: Accurately weigh the narasin powder and dissolve it in a small amount of a suitable solvent to prepare a high-concentration stock solution. Further dilute this stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions.[18]

-

Preparation of Microtiter Plates: Dispense 100 µL of CAMHB into all wells of a 96-well plate.[18]

-

Serial Dilution: Add 100 µL of the starting narasin solution to the first column of wells. Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a two-fold serial dilution. Discard the final 100 µL from the last column of dilutions.[18]

-

Inoculum Preparation: From a fresh culture plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well should be 200 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[16]

-

Reading Results: The MIC is determined as the lowest concentration of narasin that completely inhibits visible bacterial growth. This can be assessed visually or with an ELISA reader.[18]

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antimicrobial agent into an agar medium.[19]

Materials:

-

This compound powder and appropriate solvent

-

Mueller-Hinton Agar (MHA)[20]

-

Sterile petri dishes

-

Pure bacterial cultures of Gram-positive organisms

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards (0.5)

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (37°C)

Procedure:

-

Preparation of Narasin Stock Solution: Prepare a stock solution of narasin as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the narasin stock solution. For each concentration, add a specific volume of the narasin dilution to a larger volume of molten MHA (kept at 45-50°C) to achieve the final desired concentration.[20] For example, add 2 mL of a 10x narasin solution to 18 mL of molten agar.[21]

-

Pouring Plates: Pour the narasin-containing agar into sterile petri dishes and allow them to solidify.[20][21] A control plate with no narasin should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. This allows for the testing of multiple isolates simultaneously.[19]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[19]

-

Reading Results: The MIC is the lowest concentration of narasin that prevents the visible growth of the bacteria on the agar surface.[19]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Narasin

Narasin acts as an ionophore, facilitating the transport of cations across the bacterial cell membrane. This disrupts the crucial ion gradients necessary for cellular processes.

References

- 1. toku-e.com [toku-e.com]

- 2. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Narasino | 55134-13-9 | Benchchem [benchchem.com]

- 4. 甲基盐霉素 来源于Streptomyces auriofaciens ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chapter 6 – Ionophores – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. famic.go.jp [famic.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Agar dilution - Wikipedia [en.wikipedia.org]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. youtube.com [youtube.com]

Investigating the Coccidiostatic Effects of Narasin on Eimeria Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. The ionophore antibiotic narasin has long been a cornerstone in the control of this disease, exhibiting potent coccidiostatic activity against a wide range of pathogenic Eimeria species. This technical guide provides a comprehensive overview of the coccidiostatic effects of narasin, delving into its mechanism of action, summarizing key efficacy data, and detailing the experimental protocols used to evaluate its performance. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of veterinary parasitology.

Introduction

Eimeria species are obligate intracellular parasites that infect the intestinal tract of poultry, leading to significant morbidity and mortality, reduced weight gain, and poor feed conversion.[1] The control of coccidiosis has historically relied heavily on the use of in-feed anticoccidial drugs, among which the polyether ionophores, such as narasin, have been widely and effectively used. Narasin, a fermentation product of Streptomyces aureofaciens, demonstrates a broad spectrum of activity against key Eimeria species including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[2] Its primary mode of action involves the disruption of ion transport across the parasite's cell membrane, leading to metabolic and cellular dysfunction.[2] This guide aims to consolidate the existing knowledge on narasin's efficacy and the methodologies employed in its evaluation.

Mechanism of Action

Narasin functions as a monovalent cation ionophore, forming lipid-soluble complexes with cations like sodium (Na+) and potassium (K+).[2] This complex facilitates the transport of these ions across the parasite's cell membrane, disrupting the natural ion gradients.[2] The primary consequence is a significant influx of Na+ into the parasite's cytoplasm and an efflux of K+.

This disruption of ionic homeostasis is believed to trigger a cascade of downstream events, leading to the parasite's demise. The increased intracellular Na+ concentration stimulates the Na+/K+-ATPase pump to expend large amounts of ATP in an attempt to restore the normal ion balance.[1] This excessive energy expenditure, coupled with a stimulated rate of glycolysis and amylopectin utilization, leads to a rapid depletion of the parasite's energy reserves.[1] Furthermore, transcriptomic studies on the related ionophore monensin suggest that the ionic imbalance leads to the downregulation of protein translation-related genes and the upregulation of genes associated with protein degradation, indicating an autophagy-like cell death mechanism.[2][3][4]

Proposed Signaling Pathway for Narasin's Coccidiostatic Action

Quantitative Data on Narasin's Efficacy

The efficacy of narasin has been extensively evaluated in numerous in vivo and in vitro studies. The following tables summarize key quantitative data on its coccidiostatic effects.

Table 1: In Vitro Efficacy of Narasin

| Parameter | Eimeria Species | Value | Reference |

| IC50 for ATP Hydrolysis Inhibition | Not specified | 2.5 nM (dinitrophenol-activated) | [3] |

| IC50 for ATP Hydrolysis Inhibition | Not specified | 200 nM (valinomycin-K+ activated) | [3] |

| IC50 for ATP Hydrolysis Inhibition | Not specified | 13 nM (monazomycin-K+-NH4+ activated) | [3] |

Table 2: In Vivo Efficacy of Narasin in Broiler Chickens

| Eimeria Species | Narasin Dose (ppm) | Effect on Lesion Score | Effect on Weight Gain | Reference |

| E. tenella | 60 | Significant reduction | Maximum weight gain | [3] |

| E. tenella (with intestinal species) | 80 | Significant reduction | Significantly greater than 60 ppm | [3][5] |

| E. acervulina, E. maxima, E. tenella | 8 (with 8 ppm Nicarbazin) | Lesion scores: 1, 5, 7 (vs. 4, 13, 15 in control) | - | [6] |

| E. tenella | 60 (with 50 ppm Roxarsone) | Additive reduction in lesion scores | Improved performance | [7] |

| E. tenella | 80 | Significant reduction in cecal lesions | Maximum performance | [7] |

| Mixed field isolates | 40-120 | Dose-dependent reduction | Significant improvement | |

| Mixed field isolates | 60-80 | - | Generally comparable to monensin |

Experimental Protocols

The evaluation of anticoccidial drugs like narasin requires standardized and well-controlled experimental protocols. The following sections detail representative methodologies for in vitro and in vivo studies.

In Vitro Sporozoite Invasion and Development Assay

This assay assesses the direct effect of narasin on the viability, motility, and invasive capacity of Eimeria sporozoites.

4.1.1. Materials

-

Eimeria oocysts (species of interest)

-

Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

-

Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)

-

Excystation medium (e.g., 0.25% trypsin, 0.5% bile salts in PBS)

-

Narasin stock solution

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope

4.1.2. Protocol

-

Oocyst Sporulation and Sterilization: Freshly collected oocysts are sporulated in 2.5% potassium dichromate solution with aeration for 2-3 days. Sporulated oocysts are then sterilized using a solution like 10% sodium hypochlorite.

-

Sporozoite Excystation: Sterilized oocysts are mechanically broken to release sporocysts. The sporocysts are then incubated in the excystation medium at 41°C for 60-90 minutes to release sporozoites.

-

Sporozoite Purification: Sporozoites are purified from debris using methods like DE-52 anion-exchange chromatography or Percoll gradients.

-

Cell Culture Preparation: MDBK cells are seeded into 96-well plates and grown to a confluent monolayer.

-

Narasin Treatment: Purified sporozoites are pre-incubated with varying concentrations of narasin for a defined period (e.g., 1-4 hours) at 41°C.

-

Infection of Host Cells: The narasin-treated sporozoites are added to the MDBK cell monolayers and incubated for a period to allow for invasion (e.g., 2-24 hours).

-

Assessment of Invasion and Development: The number of intracellular sporozoites and the subsequent development of parasitic stages (e.g., trophozoites, schizonts) are quantified using microscopy. This can be done by fixing and staining the cells at different time points post-infection.

In Vivo Battery Cage Efficacy Trial

This in vivo model is the standard for evaluating the efficacy of anticoccidial drugs under controlled conditions.

4.2.1. Materials

-

Day-old broiler chicks

-

Coccidia-free starter and grower feed

-

Narasin premix

-

Sporulated oocysts of the desired Eimeria species

-

Battery cages with wire floors

-

Waterers and feeders

4.2.2. Protocol

-

Animal Acclimation: Day-old chicks are placed in battery cages and provided with coccidia-free feed and water ad libitum for a period of acclimation (e.g., 10-14 days).

-

Treatment Groups: Chicks are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving feed containing different concentrations of narasin.

-

Infection: At a specified age (e.g., 14 days), chicks in the infected groups are orally inoculated with a known number of sporulated oocysts.

-

Medication: Medicated feed is provided to the respective treatment groups for a specified period, typically starting a day or two before infection and continuing for several days post-infection.

-

Data Collection:

-

Mortality: Recorded daily.

-

Weight Gain: Measured at the beginning and end of the trial.

-

Feed Conversion Ratio (FCR): Calculated by dividing total feed intake by total weight gain.

-

Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of the specific Eimeria species. Lesions are scored on a scale of 0 to 4.

-

Oocyst Counting: Fecal samples are collected from each group, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

-

Experimental Workflow for In Vivo Efficacy Trial

Conclusion

Narasin remains a valuable tool in the control of avian coccidiosis. Its broad-spectrum activity and well-characterized mechanism of action make it an effective coccidiostat. This technical guide has provided a detailed overview of the scientific evidence supporting the use of narasin, from its molecular mechanism to its in-field efficacy. The provided experimental protocols and visualizations serve as a resource for researchers and professionals working to further understand and combat this persistent parasitic disease in poultry. Continued research into the finer details of the signaling pathways affected by narasin and the development of resistance will be crucial for the sustainable use of this and other anticoccidial agents.

References

- 1. Influence of monensin on cation influx and glycolysis of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella | Semantic Scholar [semanticscholar.org]

- 4. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eimeria: Navigating complex intestinal ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Narasin in Poultry Health : A Review | Semantic Scholar [semanticscholar.org]

Preliminary Research into Narasin Sodium's Anticancer Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin, a polyether ionophore antibiotic primarily used in veterinary medicine, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the current understanding of narasin sodium's anticancer activities. It details its mechanisms of action, including the disruption of key signaling pathways, induction of apoptosis, and inhibition of cancer stem cells. This document synthesizes quantitative data from various studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, it includes visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of narasin's therapeutic potential.

Introduction

Narasin is a carboxylic polyether ionophore produced by Streptomyces aureofaciens.[1] As an ionophore, it facilitates the transport of cations across biological membranes, disrupting cellular ion homeostasis. While its primary application has been as a coccidiostat in poultry, recent studies have unveiled its potent anticancer properties.[2] Narasin's multifaceted mechanism of action, targeting critical cancer cell survival pathways, positions it as a compelling subject for further investigation in cancer therapy. This guide aims to consolidate the existing preclinical data on narasin's anticancer effects to serve as a valuable resource for the research and drug development community.

Mechanisms of Anticancer Activity

Narasin exerts its anticancer effects through several interconnected mechanisms, primarily by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways

In estrogen receptor-positive (ER+) breast cancer, narasin has been shown to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[2][3]

-

TGF-β/SMAD3 Pathway: Narasin inhibits the phosphorylation of SMAD2/3, key mediators of TGF-β signaling.[3][4] This inhibition prevents the nuclear translocation of the SMAD2/3 complex, thereby suppressing the expression of target genes involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[3] Downstream effects include the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like N-cadherin and vimentin.[3]

-

IL-6/STAT3 Pathway: Narasin blocks the phosphorylation of STAT3 induced by interleukin-6 (IL-6).[3] This prevents STAT3 dimerization and its translocation to the nucleus, thus inhibiting the transcription of genes that promote cell proliferation, survival, and angiogenesis.[3]

Induction of Apoptosis

Narasin is a potent inducer of apoptosis in various cancer cell lines.[5][6] While the complete picture is still emerging, evidence suggests the involvement of the intrinsic apoptotic pathway. Studies on salinomycin, a closely related ionophore, have shown the induction of apoptosis through the activation of caspase-3 and cleavage of PARP-1, which are downstream events of mitochondrial membrane depolarization and reactive oxygen species (ROS) production.[7] Further research is needed to fully elucidate the specific caspases and upstream regulators involved in narasin-induced apoptosis.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Narasin has been identified as an inhibitor of NF-κB signaling.[5][6] It has been shown to suppress the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1][8] This prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that promote cancer cell survival and proliferation.[1][9][10][11]

Targeting Cancer Stem Cells

Narasin is a derivative of salinomycin, which is known to be a specific inhibitor of cancer stem cells (CSCs).[2][3] These cells are a subpopulation within tumors responsible for tumor initiation, metastasis, and resistance to therapy. While the exact mechanism of narasin's action on CSCs is under investigation, its structural similarity to salinomycin suggests it may share the ability to selectively eliminate this resilient cancer cell population.

Quantitative Data on Anticancer Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies on narasin's anticancer effects.

Table 1: In Vitro Cytotoxicity of Narasin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer (ER+) | 2.219 | [2] |

| T47D | Breast Cancer (ER+) | 3.562 | [2] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.76 | [2] |

Table 2: In Vivo Tumor Growth Inhibition by Narasin

| Cancer Model | Animal Model | Treatment Dose and Duration | Tumor Growth Inhibition (%) | Citation |

| MCF-7 Xenograft | Nude Mice | 0.5 mg/kg, 14 days | 14.9 | [2][3] |

| MCF-7 Xenograft | Nude Mice | 1.5 mg/kg, 14 days | 40.1 | [2][3] |

| MCF-7 Metastasis Model | Nude Mice | 0.5 mg/kg, 50 days | ~76.2 (Brain & Lung) | [2] |

| MCF-7 Metastasis Model | Nude Mice | 1.5 mg/kg, 50 days | ~87.5 (Brain & Lung) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of narasin's anticancer properties.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of narasin on cancer cell lines.[2][3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the narasin solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[12][13]

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[12][13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is a general guideline for assessing protein expression changes upon narasin treatment, as described in studies investigating its mechanism of action.[2][3]

-

Cell Lysis: Treat cells with narasin at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[2][3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.[2][3]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[2]

-

Protein Transfer: Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.[2][3]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.[14][15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-SMAD2/3, SMAD2/3, p-STAT3, STAT3, E-cadherin, N-cadherin, Cleaved Caspase-3, p-IκBα, IκBα) overnight at 4°C.[14][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

In Vivo Xenograft Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer efficacy of narasin.[2][3]

-

Cell Preparation: Harvest cancer cells (e.g., MCF-7) during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.[17]

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old female athymic nude mice.[2][17]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.[18]

-

Treatment: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer narasin (e.g., 0.5 and 1.5 mg/kg) or vehicle control (e.g., DMSO) via intraperitoneal injection every other day for a specified period (e.g., 14 days).[2][3]

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by narasin and a typical experimental workflow.

Caption: Narasin inhibits the TGF-β/SMAD3 signaling pathway.

Caption: Narasin inhibits the IL-6/STAT3 signaling pathway.

Caption: Narasin inhibits the NF-κB signaling pathway.

Caption: General experimental workflow for investigating narasin's anticancer activity.

Conclusion and Future Directions

The preliminary research on this compound demonstrates its significant potential as an anticancer agent. Its ability to target multiple, critical signaling pathways, induce apoptosis, and potentially eliminate cancer stem cells provides a strong rationale for its further development. However, several areas require more in-depth investigation. Future research should focus on:

-

Elucidating Detailed Mechanisms: A deeper understanding of the molecular players in narasin-induced apoptosis and NF-κB inhibition is crucial.

-

Broadening the Scope: Investigating the efficacy of narasin in a wider range of cancer types is necessary to determine its full therapeutic potential.

-

Cancer Stem Cell Research: Detailed studies are needed to confirm and characterize narasin's effects on cancer stem cells and the underlying mechanisms.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the pharmacokinetics, pharmacodynamics, and potential toxicity of narasin in preclinical models are essential for its translation to the clinic.

-

Combination Therapies: Exploring the synergistic effects of narasin with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 3. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. bosterbio.com [bosterbio.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 18. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Narasin sodium as a potential inhibitor of NF-κB signaling pathways.

Narasin Sodium: A Potential Inhibitor of NF-κB Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a vast array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous diseases, including chronic inflammatory conditions and various cancers.[1][2] Consequently, the components of this pathway have emerged as significant targets for therapeutic intervention. This compound, an ionophore antibiotic, has been identified as a potent inhibitor of the NF-κB signaling cascade.[1][2][3] This technical guide provides an in-depth overview of Narasin's mechanism of action, supported by quantitative data and detailed experimental protocols for its investigation.

Mechanism of Action: Inhibition of IκBα Phosphorylation

In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), most notably IκBα.[1] Upon stimulation by various signals, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[1] The IKK complex then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[1][4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of target genes.[1]

This compound exerts its inhibitory effect early in this cascade. It has been shown to suppress the phosphorylation of IκBα.[1][2][3] By preventing this crucial phosphorylation step, this compound effectively blocks the subsequent degradation of IκBα, thereby keeping NF-κB retained in the cytoplasm and unable to activate its pro-inflammatory and pro-survival target genes.[6]

Quantitative Data

Narasin has been identified as a potent inhibitor of NF-κB signaling in high-throughput screening. A screen of approximately 2,800 clinically approved drugs and bioactive compounds identified 19 drugs, including narasin, that inhibited NF-κB signaling with potencies as low as 20 nM.[1][2] While the specific IC₅₀ for narasin's direct inhibition of the NF-κB pathway from this screen is not detailed, its inhibitory effect on the viability of various cancer cell lines, where NF-κB is often constitutively active, has been quantified.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | ER+ Breast Cancer | 2.219 |

| T47D | ER+ Breast Cancer | 3.562 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |

| Table 1: Inhibitory concentration (IC₅₀) values of narasin on the viability of human breast cancer (BC) cell lines. Data is derived from studies on narasin's effect on tumor metastasis and growth.[7] |

Experimental Protocols

To investigate and quantify the inhibitory effect of this compound on the NF-κB pathway, several key assays are employed. The following sections provide detailed methodologies for these experiments.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which generates a measurable luminescent signal.

Methodology:

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HeLa or HEK293T) in an opaque, flat-bottom 96-well plate at a suitable density (e.g., 3×10⁵ cells/well).[8]

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.[8]

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[9] Include appropriate vehicle and positive controls.

-

-

Cell Lysis:

-

Luminescence Measurement:

-

Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate.[10]

-

Use a luminometer with dual injectors. Inject 50-100 µL of the Firefly Luciferase Assay Reagent and measure the luminescence.[9][10]

-

Subsequently, inject 50-100 µL of the Renilla Luciferase Assay Reagent (e.g., Stop & Glo®) and measure the second signal.[9]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized relative light units (RLU) against the concentration of this compound to determine the IC₅₀ value.

-

Western Blot Analysis for IκBα Phosphorylation

This technique is used to directly assess the phosphorylation status of IκBα, confirming the mechanism of action of this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate with TNF-α for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes

This assay measures the mRNA expression levels of genes known to be regulated by NF-κB, such as IL-6, IL-8, and TNF-α, to confirm the downstream functional consequences of pathway inhibition.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells with this compound and/or an NF-κB activator (e.g., TNF-α) as described for the previous assays, typically for a longer duration (e.g., 4-24 hours) to allow for gene transcription.

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL6, TNFAIP3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the PCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Compare the expression levels in Narasin-treated cells to the stimulated control to quantify the degree of inhibition.

-

Conclusion

This compound presents a compelling profile as an inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the suppression of IκBα phosphorylation, effectively halts the inflammatory cascade at a critical upstream checkpoint.[1][2][3] The quantitative data, though primarily focused on cell viability, indicates potent biological activity in cancer cell lines where NF-κB is a known driver of pathology.[7] The detailed experimental protocols provided herein offer a robust framework for researchers to further elucidate the specific molecular interactions and therapeutic potential of this compound. This compound serves as a valuable tool for studying NF-κB-driven processes and holds promise for the development of novel therapeutics for a range of inflammatory and neoplastic diseases.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Narasin (sodium salt) | NF-κB | TargetMol [targetmol.com]

- 4. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]